molecular formula C20H27NO3 B1614407 Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone CAS No. 898758-61-7

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Cat. No.: B1614407
CAS No.: 898758-61-7
M. Wt: 329.4 g/mol
InChI Key: NHZZVMMSVAAPRB-UHFFFAOYSA-N
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Description

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl ketone is a complex organic compound with the molecular formula C20H27NO3 It is known for its unique structural features, including a cyclopentyl group, a spirocyclic system, and a phenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic system is constructed through a cyclization reaction involving a suitable diol and an amine under acidic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

    Formation of the Phenyl Ketone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted spirocyclic compounds, substituted phenyl derivatives

Scientific Research Applications

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Cyclopentyl phenyl ketone, Spirocyclic amines, Phenyl ketones

    Uniqueness: The combination of a cyclopentyl group, a spirocyclic system, and a phenyl ketone moiety makes this compound distinct in terms of its structural complexity and reactivity.

Properties

IUPAC Name

cyclopentyl-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c22-19(17-3-1-2-4-17)18-7-5-16(6-8-18)15-21-11-9-20(10-12-21)23-13-14-24-20/h5-8,17H,1-4,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZZVMMSVAAPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642889
Record name Cyclopentyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-61-7
Record name Cyclopentyl{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
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Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
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